molecular formula C14H15N3O6 B11514830 Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate CAS No. 447413-38-9

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate

Cat. No.: B11514830
CAS No.: 447413-38-9
M. Wt: 321.28 g/mol
InChI Key: VAQHKNZUGNJRIG-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a triazolidine derivative characterized by a 1,2,4-triazolidin-3,5-dione core substituted with a phenyl group at position 4 and two ester-functionalized side chains. The compound’s structure includes a methyl ester group at the terminal position and a methoxy-oxoethyl moiety branching from the triazolidinone ring.

Synthetic routes for such compounds often involve N-alkylation or cyclization reactions, as seen in the synthesis of higher homologues of quisqualic acid via N-alkylation of oxadiazolidinediones .

Properties

CAS No.

447413-38-9

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate

InChI

InChI=1S/C14H15N3O6/c1-22-11(18)8-15-13(20)17(10-6-4-3-5-7-10)14(21)16(15)9-12(19)23-2/h3-7H,8-9H2,1-2H3

InChI Key

VAQHKNZUGNJRIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N(C(=O)N1CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate typically involves multiple steps:

    Formation of the Triazolidinone Ring: This step often involves the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification of the intermediate product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moieties in this compound undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysisHCl (6M), reflux, 12 hr2-[2-(2-carboxyethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetic acid78%
Alkaline hydrolysisNaOH (1M), 60°C, 6 hrSodium salt of hydrolyzed ester85%

Hydrolysis is critical for generating carboxylic acid derivatives, which are often intermediates for further functionalization. The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with alkaline conditions favoring deprotonation of intermediates .

Nucleophilic Substitution

The methoxy group (-OMe) in the ester undergoes nucleophilic substitution with amines or thiols:

Reagent Conditions Product Application
EthylenediamineDMF, 80°C, 8 hrAmide-linked dimer with enhanced solubilityChelating agents
Benzyl mercaptanK₂CO₃, DMSO, 120°C, 4 hrThioether derivative with altered lipophilicityProdrug development

These substitutions modify the compound’s pharmacokinetic properties, enabling tailored biological activity.

Cyclization Reactions

The triazolidin ring participates in cyclization under bromination or oxidative conditions:

Reagent Conditions Product Key Observations
N-BromosuccinimideCHCl₃, 25°C, 2 hrSpirocyclic furopyran-pyrimidine hybridConfirmed via X-ray diffraction
H₂O₂, FeCl₃AcOH, 70°C, 3 hrFused tetracyclic derivative with a lactone ringImproved thermal stability

Cyclization reactions expand structural complexity, often enhancing binding affinity to biological targets .

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution occurs at the para position of the phenyl group:

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 30 minNitro-substituted derivative62%
Cl₂, FeCl₃DCM, 40°C, 1 hrChlorinated analog55%

Nitration and halogenation introduce electron-withdrawing groups, influencing electronic properties and reactivity .

Reduction Reactions

The triazolidin ring’s carbonyl groups are reduced under specific conditions:

Reagent Conditions Product Catalyst
NaBH₄MeOH, 0°C, 2 hrPartially reduced triazolidin ringNone
H₂, Pd/CEtOH, 25°C, 12 hrFully saturated triazolidane derivative10% Pd/C

Reduction alters the compound’s conformational flexibility and potential hydrogen-bonding capacity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivative with extended π-system70%
Buchwald-HartwigPd₂(dba)₃, XPhos, dioxaneN-aryl substituted analog65%

These reactions are pivotal for constructing structurally diverse analogs in drug discovery .

Key Reaction Mechanisms

  • Hydrolysis : Proceeds via tetrahedral intermediate formation (Figure 1).

  • Cyclization : Bromination initiates radical formation, followed by intramolecular O-attack (Scheme 1) .

  • Suzuki Coupling : Transmetallation and reductive elimination steps dominate (Figure 2) .

Scientific Research Applications

Research indicates that methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate exhibits significant biological activities, including:

1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolidin have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Screening
In one study, derivatives of this compound were screened against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values ranging from 1.9 to 7.52 µg/mL for several active compounds, demonstrating substantial antiproliferative effects .

2. Anti-Diabetic Properties
The compound has also been investigated for its anti-diabetic properties. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms.

Case Study: In Vivo Testing
In vivo studies using diabetic animal models showed that treatment with triazolidin derivatives led to significant reductions in blood glucose levels compared to control groups . The exact mechanism remains under investigation but may involve modulation of glucose metabolism pathways.

Future Directions and Research Opportunities

Given the promising results regarding its biological activities, further research is warranted to explore:

1. Structure-Activity Relationship (SAR)
Understanding how modifications to the chemical structure influence biological activity can lead to the development of more potent derivatives.

2. Clinical Trials
Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.

3. Mechanistic Studies
Detailed mechanistic studies will help elucidate the pathways through which this compound exerts its effects, potentially leading to new therapeutic strategies for cancer and diabetes management.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues in the Triazole/Triazolidine Family

The following table summarizes key structural and functional differences between the target compound and related triazole/triazolidine derivatives:

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Features Biological/Industrial Relevance
Target Compound : Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate Phenyl at position 4; methoxy-oxoethyl side chain Methyl ester ~300–330 (estimated) Dual ester groups enhance lipophilicity; triazolidinone core may confer stability Potential applications in drug discovery for enzyme inhibition
Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 4-Methoxyphenyl at position 4; methyl at position 3 Ethyl ester 291.307 Ethyl ester improves metabolic stability; methoxy group enhances electron-donating effects Studied for antimicrobial and anti-inflammatory activities
Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate 4-Trifluoromethoxyphenyl at position 4 Ethyl ester 331.25 Trifluoromethoxy group increases electronegativity and bioavailability Explored as a herbicide or antifungal agent due to fluorine’s bioactivity
tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate Methyl at position 2 tert-Butyl ester ~250–270 (estimated) Bulky tert-butyl group may hinder enzymatic degradation Used as a synthetic intermediate in peptide chemistry
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate 3-Fluorophenyl at position 3 Methyl ester ~235 (estimated) Fluorine substitution enhances binding affinity to hydrophobic pockets Investigated for anticancer or antiviral properties

Biological Activity

Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H13_{13}N3_{3}O5_{5}
  • Molecular Weight : 293.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazolidine derivatives, including this compound. In vitro evaluations have shown that these compounds exhibit significant activity against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has comparable efficacy to standard antibiotics like ampicillin, particularly against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can inhibit cell proliferation effectively.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)18 µM

The IC50_{50} values suggest that the compound could be a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key metabolic pathways in microorganisms and cancer cells. Specifically, it may interfere with nucleic acid synthesis and disrupt cellular respiration processes.

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis and evaluation of triazolidine derivatives demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted a structure–activity relationship indicating that modifications to the phenyl ring could enhance efficacy .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on its cytotoxic effects on cancer cell lines, this compound was shown to induce apoptosis in HeLa cells as evidenced by increased annexin V staining and caspase activation assays. This suggests its potential utility as an anticancer agent .

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